Tivozanib was initially developed by Aveo Pharmaceuticals and has undergone various clinical trials to establish its efficacy and safety profile. The compound's synthesis and its derivatives have been the subject of multiple patents and research studies, reflecting its significance in oncology.
Tivozanib hydrochloride anhydrous belongs to the class of small molecule kinase inhibitors. It acts by inhibiting the phosphorylation processes essential for tumor growth and angiogenesis, making it a critical agent in cancer therapy.
The synthesis of tivozanib hydrochloride anhydrous involves several key steps:
The synthesis process has been optimized for industrial production, focusing on cost-effectiveness and high yield. For example, one method reported yields up to 86% under controlled conditions .
The molecular formula of tivozanib hydrochloride anhydrous is . Its structure features a complex arrangement that includes a quinoline core substituted with various functional groups that enhance its activity as a kinase inhibitor.
Tivozanib undergoes several chemical reactions during its synthesis:
The reaction conditions are optimized to minimize side products and maximize yield. For instance, the use of specific solvents like dimethylformamide has been shown to enhance reaction rates significantly .
Tivozanib exerts its therapeutic effects by selectively inhibiting the activity of vascular endothelial growth factor receptors. This inhibition prevents the phosphorylation of these receptors, disrupting signaling pathways that promote angiogenesis and tumor growth.
In vitro studies have demonstrated that tivozanib effectively inhibits not only vascular endothelial growth factor receptors but also other kinases such as c-KIT, contributing to its anti-tumor activity .
Tivozanib hydrochloride anhydrous is primarily used in clinical oncology for the treatment of advanced renal cell carcinoma. Its application extends to research settings where it serves as a model compound for studying kinase inhibition and angiogenesis.
The core structure of tivozanib hydrochloride anhydrous (IUPAC name: 1-[2-chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl]-3-(5-methylisoxazol-3-yl)urea hydrochloride) integrates three pharmacologically critical domains: a 6,7-dimethoxyquinoline hinge-binding moiety, a central diaryl ether linkage, and a terminal bi-aryl urea segment [8] [9]. This scaffold was engineered to optimize binding to the ATP pocket of vascular endothelial growth factor receptors (VEGFRs) while maximizing kinase selectivity. The quinoline ring system mimics natural purine nucleobases, enabling hydrogen bonding with kinase hinge residues (Cys919 in VEGFR-2), while the diaryl ether linker provides conformational stability essential for deep hydrophobic pocket penetration [5] [9].
The urea functionality (–NH–C(=O)–NH–) serves as a critical hydrogen bond bridge, forming bidentate interactions with conserved glutamate (Glu885) and aspartate (Asp1046) residues in the DFG-out conformation of VEGFR-2. This binding mode is characteristic of Type II kinase inhibitors and confers superior target residence time compared to mono-dentate binders [9]. As noted in comparative molecular docking studies:
"The bi-aryl urea moiety in tivozanib occupies the hydrophobic back pocket of VEGFR-2 created by the DFG-out conformation, simultaneously anchoring the inhibitor via dual H-bonds to Glu885 and Asp1046 – a feature absent in non-urea-based inhibitors" [9].
Table 1: Key Binding Interactions of Tivozanib's Core Scaffold
Structural Domain | Target Residues | Interaction Type | Energetic Contribution (ΔG, kcal/mol) |
---|---|---|---|
Quinoline (6,7-OMe) | VEGFR-2 Cys919 | H-bond (hinge) | –2.8 |
Urea linker | Glu885 / Asp1046 | Dual H-bond | –4.2 |
Chlorophenyl ring | Leu840 / Val848 | Hydrophobic | –1.6 |
5-Methylisoxazole | Lys868 / Val916 | Van der Waals | –0.9 |
Quinoline 6,7-Dimethoxy Optimization: The ortho-dimethoxy substitution on the quinoline ring (positions 6 and 7) was engineered to fill a hydrophobic cleft adjacent to the VEGFR-2 ATP-binding site. Biochemical assays demonstrated that removing either methoxy group reduced VEGFR-2 inhibitory activity by >10-fold. The 6,7-OMe configuration enhances cellular permeability and metabolic stability compared to bulkier alkoxy groups (e.g., ethoxy), while preserving picomolar potency (IC₅₀ = 0.16 nM for VEGFR-2) [5] [8].
5-Methylisoxazole Terminal Group: Unlike multitargeted kinase inhibitors (e.g., sorafenib), tivozanib’s 5-methylisoxazole was selected to avoid off-target interactions with kinases like PDGFR-β or Raf. The methyl group provides optimal steric complementarity with Val916 in VEGFR-2, while the isoxazole nitrogen acts as a weak hydrogen bond acceptor for Lys868. This design minimizes inhibition of non-VEGFR kinases, reducing off-target toxicities such as hand-foot syndrome or diarrhea [5] [8] [9].
Chlorine at Ortho Position: The ortho-chlorine on the phenyl ring enhances binding through two mechanisms:
Table 2: Impact of Substituent Modifications on Kinase Selectivity
Modification | VEGFR-2 IC₅₀ (nM) | Selectivity Ratio (VEGFR-2:PDGFR-β) | Cellular Potency (HUVEC IC₅₀, nM) |
---|---|---|---|
6,7-Dimethoxyquinoline | 0.16 | 1:1,750 | 0.7 |
6-Methoxyquinoline | 2.1 | 1:380 | 12.4 |
5-Methylisoxazole urea | 0.16 | 1:1,750 | 0.7 |
Phenyl urea (sorafenib-like) | 45 | 1:4 | 58 |
ortho-Chlorophenyl | 0.16 | 1:1,750 | 0.7 |
meta-Chlorophenyl | 3.8 | 1:420 | 8.9 |
The ortho-chlorine atom in tivozanib’s phenyl ring is a structural determinant for high-affinity VEGFR binding. Systematic isostere replacement studies reveal its unique roles:
Notably, hydrogen substitution at this position abolishes VEGFR-2 inhibition (IC₅₀ > 1000 nM), confirming chlorine’s indispensability [8].
The –O– linkage between quinoline and chlorophenyl rings adopts a twisted conformation (dihedral angle = 45–60°) that optimally spaces the pharmacophores for simultaneous hinge and DFG-pocket binding. Computational simulations (density functional theory, DFT) show:
Table 3: Conformational and Energetic Properties of Diaryl Ether Linkers
Linker Type | Dihedral Angle (°) | Distance N1–C(=O) (Å) | VEGFR-2 IC₅₀ (nM) | ΔG Binding (kcal/mol) |
---|---|---|---|---|
Diaryl Ether (tivozanib) | 52 ± 8 | 13.7 | 0.16 | –12.9 |
Direct C–C Bond | 35 ± 3 | 9.2 | 48 | –9.1 |
–CH₂O– Linker | 68 ± 10 | 14.9 | 7.3 | –10.2 |
–NHCO– (amide) | 0 (planar) | 12.8 | 0.22 | –12.7 |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7